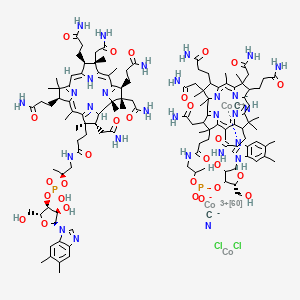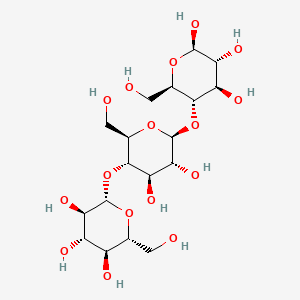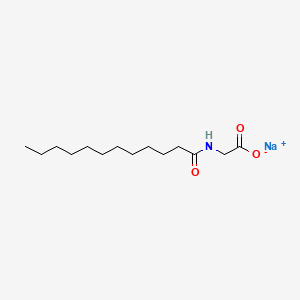
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
概要
説明
The compound “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is a type of organic compound. Organic compounds that contain an aminomethyl group (−CH2−NH2) are quite common and have various applications . They can be described as a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the resources I searched .
科学的研究の応用
Receptor Antagonist Development
Research has shown that benzimidazole derivatives, including compounds similar to 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, are explored for their potential as 5-HT3 receptor antagonists. These compounds have been studied through both in vitro and in vivo tests, demonstrating comparable activity to known antagonists like ondansetron when administered intraperitoneally or orally. This suggests their potential use in therapeutic applications due to their receptor-binding capabilities and favorable activity profile (Pascual et al., 2003).
Corrosion Inhibition
Benzimidazole derivatives are also investigated for their application as corrosion inhibitors. A study on novel benzimidazole compounds, including structures akin to this compound, revealed their effectiveness in preventing mild steel corrosion in acidic media. These compounds act by adsorbing onto the steel surface and forming an insoluble complex with ferrous species, with their efficiency increasing with the number of benzimidazole segments in the molecule (Tang et al., 2013).
Antiproliferative Activity
The antiproliferative potential of benzimidazole derivatives has been examined, with novel compounds synthesized for this purpose showing activity against human cancer cell lines. The structural and molecular analysis of these compounds, including those related to this compound, underscores their potential in cancer therapy through their ability to inhibit cell proliferation (Hranjec et al., 2012).
Fluorescent Properties
The fluorescent properties of benzimidazole derivatives, including this compound, have been explored for potential applications in materials science. Such compounds have been synthesized and analyzed for their fluorescence, indicating high quantum yield and significant Stokes shift, which could be useful in optical materials and sensors (Gu An-zhong, 2010).
Crystallographic and Molecular Studies
Crystallographic and molecular studies of benzimidazole derivatives, including this compound, contribute to our understanding of their chemical behavior and potential applications. These studies provide detailed insights into the molecular structure, hydrogen bonding, and π-π interactions, which are crucial for designing compounds with desired properties (Patricio-Rangel et al., 2020).
作用機序
Target of Action
The compound “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is a derivative of aminolevulinic acid (ALA), which is a precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . The primary targets of this compound are likely to be the same as those of ALA, which include cells in the body that synthesize tetrapyrrole compounds .
Mode of Action
Given its similarity to ala, it may also be used in photodynamic detection and surgery of cancer . In this process, the compound is metabolized to protoporphyrin IX (PpIX) preferentially in cancer cells, leading to their fluorescence under specific light wavelengths .
Biochemical Pathways
The compound is likely involved in the porphyrin synthesis pathway, the pathway that leads to heme in mammals, as well as chlorophyll in plants . This pathway starts from glutamic acid, which is produced by the TCA cycle. Glutamic acid ligates tRNA Glu and generates Glu–tRNA, which is then converted into 5-aminolevulinic acid (ALA) .
Result of Action
The result of the compound’s action is likely to be similar to that of ALA. When administered to patients, ALA is metabolized to protoporphyrin IX (PpIX) preferentially in cancer cells, leading to their fluorescence under specific light wavelengths . This fluorescence can be used to visualize malignant tissue during surgery for malignant glioma .
Safety and Hazards
The safety and hazards of a compound are usually determined through toxicological studies. These studies help identify any potential health risks associated with exposure to the compound. Unfortunately, the specific safety and hazard information for “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” is not available in the resources I searched .
将来の方向性
The future directions for a compound depend on its potential applications. For instance, if it’s a drug, future directions might involve clinical trials to test its efficacy and safety. Unfortunately, the specific future directions for “5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride” are not available in the resources I searched .
特性
IUPAC Name |
5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-6-7(3-5)11-8(12)10-6;/h1-3H,4,9H2,(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRPHFCKRGDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
903558-72-5 | |
| Record name | 5-(aminomethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3431445.png)



